3-Chloro-2-methyl-6-nitrobenzoic acid 3-Chloro-2-methyl-6-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 86315-08-4
VCID: VC3862409
InChI: InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Molecular Formula: C8H6ClNO4
Molecular Weight: 215.59 g/mol

3-Chloro-2-methyl-6-nitrobenzoic acid

CAS No.: 86315-08-4

Cat. No.: VC3862409

Molecular Formula: C8H6ClNO4

Molecular Weight: 215.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-methyl-6-nitrobenzoic acid - 86315-08-4

Specification

CAS No. 86315-08-4
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
IUPAC Name 3-chloro-2-methyl-6-nitrobenzoic acid
Standard InChI InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key FHWPBBMYWHFORO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Canonical SMILES CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone with three substituents:

  • A chlorine atom at position 3,

  • A methyl group at position 2,

  • A nitro group at position 6 .

This arrangement creates steric and electronic effects that influence its reactivity. The nitro group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions, while the methyl group contributes steric hindrance.

Physicochemical Data

Key properties include:

PropertyValue
Molecular Weight215.591 g/mol
Exact Mass214.999 g/mol
PSA (Polar Surface Area)83.12 Ų
LogP (Partition Coefficient)2.778
HS Code2916399090

While density and melting/boiling points remain unreported, its high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Nitration: 2-Methylbenzoic acid undergoes nitration using a mixture of HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 to introduce the nitro group at position 6.

  • Chlorination: Electrophilic chlorination with Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 adds the chlorine atom at position 3.

Reaction conditions (temperature, catalysts) are optimized to minimize byproducts. For example, nitration at 0–5°C improves regioselectivity.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and safety. Key steps include:

  • Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) reduce acid waste.

  • Gas-Phase Chlorination: Minimizes solvent use and improves atom economy.

Chemical Reactivity and Derivative Formation

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS). For example, reaction with NaOH\text{NaOH} in ethanol replaces chlorine with hydroxyl groups:
C8H6ClNO4+OHC8H6NO5+Cl\text{C}_8\text{H}_6\text{ClNO}_4 + \text{OH}^- \rightarrow \text{C}_8\text{H}_6\text{NO}_5 + \text{Cl}^-

Reduction and Oxidation

  • Nitro Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, yielding 3-chloro-2-methyl-6-aminobenzoic acid.

  • Methyl Oxidation: Strong oxidizers like KMnO4\text{KMnO}_4 transform the methyl group into a carboxyl group, forming 3-chloro-2-carboxy-6-nitrobenzoic acid.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus and Candida albicans. In agar diffusion assays, it produced inhibition zones of 12–15 mm at 100 µg/mL.

Enzyme Inhibition

The compound inhibits acetylcholinesterase (IC50=15.3μM\text{IC}_{50} = 15.3 \, \mu\text{M}), suggesting utility in Alzheimer’s disease research. Molecular docking studies reveal interactions with the enzyme’s catalytic triad (Ser203, His447, Glu334).

Industrial and Pharmaceutical Applications

Organic Synthesis

As a building block, it is used in:

  • Dye Synthesis: Nitro groups facilitate azo coupling reactions.

  • Agrochemicals: Chlorine enhances pesticidal activity in derivatives.

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, carboxylation of the methyl group yields derivatives with COX-2 selectivity.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
3-Chloro-2-nitrobenzoic acidLacks methyl groupAntimicrobial
2-Methyl-3-nitrobenzoic acidChlorine at position 3Anti-inflammatory
6-Nitro-2-methylbenzoic acidLacks chlorineWeak enzyme inhibition

The methyl and chlorine substituents in 3-chloro-2-methyl-6-nitrobenzoic acid synergistically enhance its lipophilicity and target binding .

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